molecular formula C9H11NO2 B1588889 Ethyl 5-methylnicotinate CAS No. 20826-02-2

Ethyl 5-methylnicotinate

Cat. No.: B1588889
CAS No.: 20826-02-2
M. Wt: 165.19 g/mol
InChI Key: CLGKEUKISVVXPZ-UHFFFAOYSA-N
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Description

Ethyl 5-methylnicotinate is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 5-methylnicotinic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as a building block in organic synthesis and its potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.

Cellular Effects

Based on the effects of similar compounds, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models

Metabolic Pathways

Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that this compound may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Transport and Distribution

Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that this compound may have a specific subcellular localization that affects its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylnicotinate can be synthesized through the esterification of 5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 5-methylnicotinic acid and ethanol into a reactor containing the acid catalyst. The reaction mixture is then heated, and the resulting ester is separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylnicotinate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5-methylnicotinic acid and ethanol in the presence of a strong acid or base.

    Amidation: It can react with amines to form amides.

    Nucleophilic Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Amidation: Amines (e.g., ammonia or primary amines) in the presence of a coupling agent.

    Nucleophilic Substitution: Nucleophiles such as alkoxides or thiolates in an appropriate solvent.

Major Products Formed:

    Hydrolysis: 5-methylnicotinic acid and ethanol.

    Amidation: Corresponding amides.

    Nucleophilic Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of pain and inflammation.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used for similar purposes, including as a rubefacient in topical preparations.

    Ethyl nicotinate: Another ester derivative of nicotinic acid with similar chemical properties.

Comparison: Ethyl 5-methylnicotinate is unique due to the presence of a methyl group on the nicotinic acid ring, which can influence its chemical reactivity and biological activity. Compared to methyl nicotinate, this compound may exhibit different pharmacokinetic properties and therapeutic potentials due to this structural difference .

Properties

IUPAC Name

ethyl 5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKEUKISVVXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463648
Record name Ethyl 5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-02-2
Record name 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20826-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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